![molecular formula C15H13ClN2OS B5803900 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, commonly known as CP-690,550, is a synthetic compound that has been extensively studied in the field of immunology. It was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activity of a protein called Janus kinase (JAK).
科学的研究の応用
CP-690,550 has been extensively studied in the field of immunology. It has been shown to inhibit the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is involved in the signaling pathways of many cytokines and growth factors. By inhibiting this compound, CP-690,550 can modulate the immune response and reduce inflammation. It has been tested in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown promising results.
作用機序
CP-690,550 works by inhibiting the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is a family of intracellular tyrosine kinases that are involved in the signaling pathways of many cytokines and growth factors. 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones are activated by binding of cytokines to their receptors, and they then phosphorylate downstream signaling molecules, leading to the activation of transcription factors and the expression of target genes. By inhibiting this compound, CP-690,550 can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also inhibit the activation and proliferation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to have an impact on bone metabolism, as it can increase bone mineral density and reduce bone resorption.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and it has been extensively studied in animal models of autoimmune diseases. It is also available in high purity and high yield, which makes it suitable for biochemical and pharmacological studies. However, CP-690,550 has some limitations as well. It is a synthetic compound, and its pharmacokinetic properties may differ from those of natural compounds. It may also have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of CP-690,550. Firstly, it could be tested in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Secondly, its impact on bone metabolism could be further investigated, as it may have potential as a treatment for osteoporosis. Thirdly, its off-target effects could be studied in more detail, as this could provide insights into the signaling pathways that are regulated by 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Finally, its potential as a research tool could be explored, as it could be used to investigate the role of this compound in various biological processes.
合成法
The synthesis of CP-690,550 involves several steps. Firstly, 4-chlorobenzylamine is reacted with 2,3-dimethylthiophene-1,1-dioxide to form an intermediate compound. This intermediate is then reacted with 4-bromo-2-cyanopyrimidine to form the final product, CP-690,550. The synthesis method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYAUGGEXORRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
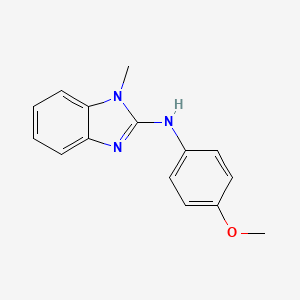
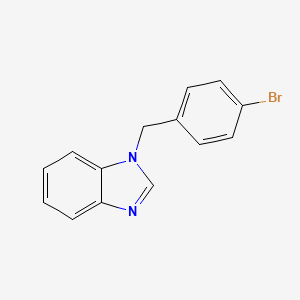
![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
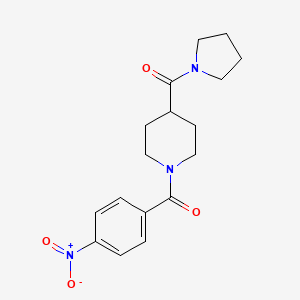
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
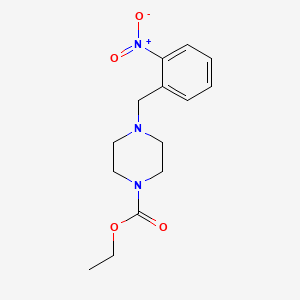

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)


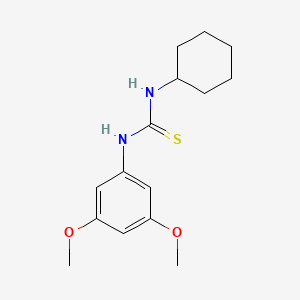
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)